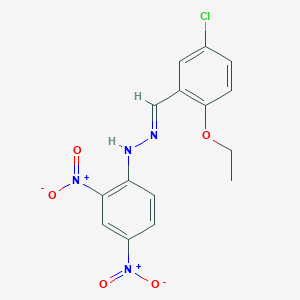![molecular formula C32H30FN3O2S B298233 3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one](/img/structure/B298233.png)
3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the thiazolidinone family and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one is not well understood. However, it has been suggested that the compound may exert its biological activities through the modulation of various signaling pathways and enzymes involved in inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the expression of various cytokines, chemokines, and growth factors involved in inflammation and cancer. It has also been found to regulate glucose metabolism and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one in lab experiments include its potent biological activities, ease of synthesis, and availability. However, the limitations include its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one. These include the optimization of its pharmacokinetic properties, identification of its molecular targets, and evaluation of its safety and efficacy in clinical trials. The compound may also be evaluated for its potential use in the treatment of other diseases such as cardiovascular diseases and autoimmune disorders.
Métodos De Síntesis
The synthesis of 3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one involves the reaction of cyclohexyl isothiocyanate, 2-fluoroaniline, 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde, and 2-mercaptoacetic acid in the presence of a base catalyst. The reaction proceeds through a series of condensation and cyclization steps to yield the final product.
Aplicaciones Científicas De Investigación
3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. It has also been evaluated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C32H30FN3O2S |
|---|---|
Peso molecular |
539.7 g/mol |
Nombre IUPAC |
(5Z)-3-cyclohexyl-2-(2-fluorophenyl)imino-5-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C32H30FN3O2S/c33-27-16-8-9-17-28(27)34-32-36(24-11-3-1-4-12-24)31(37)30(39-32)21-23-22-35(29-18-10-7-15-26(23)29)19-20-38-25-13-5-2-6-14-25/h2,5-10,13-18,21-22,24H,1,3-4,11-12,19-20H2/b30-21-,34-32? |
Clave InChI |
GDDCUNFHNIWHDT-VYBYAASNSA-N |
SMILES isomérico |
C1CCC(CC1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)/SC2=NC6=CC=CC=C6F |
SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)SC2=NC6=CC=CC=C6F |
SMILES canónico |
C1CCC(CC1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)SC2=NC6=CC=CC=C6F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B298151.png)
![N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B298153.png)
![N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B298154.png)
![tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298157.png)
![N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298158.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298159.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B298160.png)

![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)

![4-bromo-N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298170.png)
![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)
![Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate](/img/structure/B298172.png)
![Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate](/img/structure/B298173.png)